4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

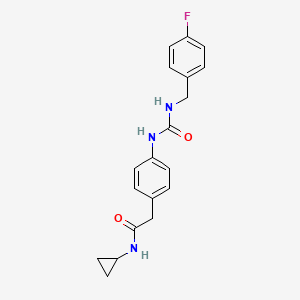

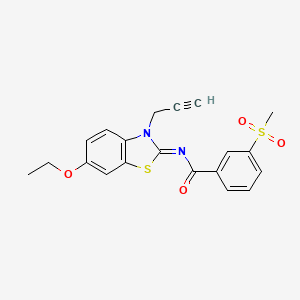

The compound 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a chemical entity that likely contains a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. Piperazine derivatives are known for their versatility in chemical synthesis and potential pharmacological activities. The presence of a ketone group in the cyclopentyl ring suggests reactivity typical of carbonyl compounds, such as nucleophilic addition.

Synthesis Analysis

The synthesis of piperazine derivatives can be approached through various methods. One such method is the two-step synthesis of related compounds, such as 3,4-dihydropyrrolopyrazinones, which involves a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones . Although the specific synthesis of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and ESI-MS, as demonstrated in the synthesis of related piperazine-1-ketone derivatives . These techniques would be essential in confirming the structure of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, Dieckmann cyclization is a notable reaction for forming piperazine-2,5-diones from related substructures . These reactions highlight the reactivity of piperazine rings and their utility in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives like 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone would include solubility in common organic solvents, melting points, and boiling points, which are not explicitly mentioned in the provided papers. However, the synthesis of similar compounds often yields products with high purity and yields above 72%, indicating that the compound could be isolated with a significant degree of purity .

Applications De Recherche Scientifique

Solid Phase Synthesis of Aminobutadienes

A study by Hird et al. (1997) outlines the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, which allows for the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction. This approach uses piperazine as a cleavable enamine linker compatible with anion chemistry, demonstrating its utility in facilitating complex organic syntheses (Hird, Irie, & Nagai, 1997).

Photochemistry and Photocyclisation of Amino Ketones

Wessig et al. (1991) explored the photochemistry of amino ketones, specifically synthesizing and studying the transannular photocyclization of 2-benzoyl-1,4-bis(tosyl)piperazines. Their research demonstrates the potential for piperazine derivatives in photochemical applications, leading to the formation of complex cyclic structures upon irradiation (Wessig, Legart, Hoffmann, & Henning, 1991).

Synthesis of Saturated Spirocyclic N-heterocycles

Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents and ketones, highlighting the demand for such spirocyclic amines as scaffolds in drug discovery and development. This synthesis approach underscores the versatility of piperazine and ketone derivatives in medicinal chemistry applications (Siau & Bode, 2014).

Bridged Piperazines with σ Receptor Affinity

Weigl and Wünsch (2007) synthesized bridged piperazines designed as conformationally restricted σ receptor ligands, showcasing the application of piperazine derivatives in developing potential therapeutic agents targeting σ receptors. The study highlights the synthesis strategy and the pharmacological potential of these compounds (Weigl & Wünsch, 2007).

Application in Solid-Phase Immobilized Ketones

Lazny and Michalak (2002) described the use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones, illustrating the utility of piperazine derivatives in facilitating organic reactions on a solid support. This research provides insights into the versatility of piperazine-based linkers in organic synthesis (Lazny & Michalak, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-19-9-11-21(12-10-19)24-15-17-25(18-16-24)22(26)23(13-5-6-14-23)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIPNHUCGDWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)